Cas no 57661-23-1 (6-Hexadecanone)

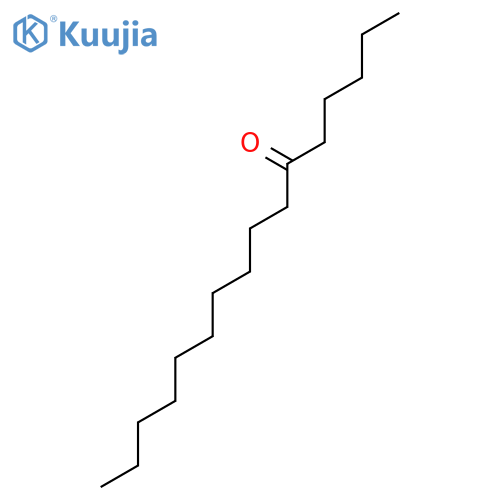

6-Hexadecanone structure

商品名:6-Hexadecanone

6-Hexadecanone 化学的及び物理的性質

名前と識別子

-

- 6-Hexadecanone

- hexadecan-6-one

- DTXSID60206364

- SCHEMBL1784579

- NSC158532

- CHEMBL3273572

- NSC 158532

- CIAHHJXQZXLMPN-UHFFFAOYSA-N

- EINECS 260-885-6

- NSC-158532

- NS00053900

- 57661-23-1

-

- MDL: MFCD00051549

- インチ: InChI=1S/C16H32O/c1-3-5-7-8-9-10-11-13-15-16(17)14-12-6-4-2/h3-15H2,1-2H3

- InChIKey: CIAHHJXQZXLMPN-UHFFFAOYSA-N

- ほほえんだ: CCCCCCCCCCC(=O)CCCCC

計算された属性

- せいみつぶんしりょう: 240.24500

- どういたいしつりょう: 240.245316

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 13

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1

- ひょうめんでんか: 0

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.8292 (estimate)

- ゆうかいてん: 35-36°C

- ふってん: 308.15°C (estimate)

- フラッシュポイント: 83.6°C

- 屈折率: 1.4440 (estimate)

- PSA: 17.07000

- LogP: 5.66660

- ようかいせい: 未確定

6-Hexadecanone セキュリティ情報

- セキュリティの説明: S22; S24/25

6-Hexadecanone 税関データ

- 税関コード:2914190090

- 税関データ:

中国税関コード:

2914190090概要:

2914190090他の酸素含有基を含まない無環ケトン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

2914190090他の酸素官能基を有さない無環ケトン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

6-Hexadecanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-278514A-25g |

6-Hexadecanone, |

57661-23-1 | 25g |

¥9025.00 | 2023-09-05 | ||

| eNovation Chemicals LLC | Y1132515-5g |

hexadecan-6-one |

57661-23-1 | 95% | 5g |

$1800 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1132515-5g |

hexadecan-6-one |

57661-23-1 | 95% | 5g |

$1800 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1132515-5g |

hexadecan-6-one |

57661-23-1 | 95% | 5g |

$1800 | 2024-07-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1941601-5g |

Hexadecan-6-one |

57661-23-1 | 98% | 5g |

¥3115.00 | 2024-05-08 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25154-25g |

6-Hexadecanone, 97% |

57661-23-1 | 97% | 25g |

¥2690.00 | 2023-02-15 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25154-100g |

6-Hexadecanone, 97% |

57661-23-1 | 97% | 100g |

¥8472.00 | 2023-02-15 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-278514-5 g |

6-Hexadecanone, |

57661-23-1 | 5g |

¥1,918.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-278514A-25 g |

6-Hexadecanone, |

57661-23-1 | 25g |

¥9,025.00 | 2023-07-11 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25154-5g |

6-Hexadecanone, 97% |

57661-23-1 | 97% | 5g |

¥591.00 | 2023-02-15 |

57661-23-1 (6-Hexadecanone) 関連製品

- 593-08-8(2-Tridecanone)

- 110-13-4(hexane-2,5-dione)

- 111-13-7(2-Octanone)

- 120-92-3(Cyclopentanone)

- 502-49-8(Cyclooctanone)

- 502-72-7(Cyclopentadecanone)

- 112-12-9(2-Undecanone)

- 502-56-7(5-Nonanone)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量